3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-4-6-2-5(8)3-9-7(6)11-10-4/h2-3H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMMTDVYTGRAMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Transformations of 3 Methyl 1 2 Oxazolo 5,4 B Pyridin 5 Amine
Electrophilic Substitution Reactions on the Fused Ring System
The isoxazolo[5,4-b]pyridine (B12869864) core presents a complex scenario for electrophilic aromatic substitution. The pyridine (B92270) moiety is inherently electron-deficient, which deactivates it towards attack by electrophiles. Conversely, the fused oxazole (B20620) ring is more electron-rich. This dichotomy suggests that any electrophilic substitution would likely be directed towards the oxazole ring or the less deactivated positions of the pyridine ring.
However, specific studies detailing electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions directly on the 3-Methyl- nih.govbeilstein-journals.orgoxazolo[5,4-b]pyridin-5-amine ring system are not extensively documented in the literature. The high electron density of the exocyclic amine at position 5 would strongly direct electrophiles to the ortho (position 6) and para (position 4) positions of the pyridine ring, but the deactivating effect of the pyridine nitrogen must be overcome. In highly electrophilic nitro-isoxazolo[4,3-b]pyridines, a different isomer, the system is prone to undergo [4+2]-cycloaddition reactions, indicating a tendency towards dearomatization rather than classical substitution under strongly electrophilic conditions. nih.gov
Nucleophilic Substitution Reactions on the Pyridine Moiety
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient pyridine rings, particularly when a good leaving group is present at positions activated by the ring nitrogen (ortho and para positions). youtube.com Research on a closely related derivative, 4,6-dichloro-3-methyl-isoxazolo[5,4-b]pyridine, demonstrates this principle clearly. In this molecule, the chlorine atom at the 4-position (para to the ring nitrogen) is significantly more mobile and reactive towards nucleophiles than the chlorine at the 6-position (ortho to the ring nitrogen). researchgate.net
Depending on the reaction conditions, reactions of the dichlorinated analog with nucleophiles like hydrazine (B178648) or methoxide (B1231860) can yield either mono- or di-substituted products, with initial substitution occurring preferentially at the C4 position. researchgate.net This enhanced reactivity at the C4 position is consistent with general principles of nucleophilic substitution on pyridine rings, where resonance stabilization of the Meisenheimer intermediate is most effective for ortho and para attack. youtube.com
| Nucleophile | Position of Substitution | Product Type | Reference |
| Hydrazine | C4 | Mono- or Di-substituted | researchgate.net |
| Methoxide | C4 | Mono- or Di-substituted | researchgate.net |
Transformations Involving the Exocyclic Amine Group
The exocyclic amine at the C5 position is a key functional group that serves as a primary site for derivatization, enabling the synthesis of a wide array of analogs.
Acylation and Carbamoylation Reactions
The amino group of aminopyridines readily undergoes acylation with acid halides and anhydrides to form corresponding amides. Studies on the analogous 3-aminoisoxazolo[5,4-b]pyridine (lacking the C3 methyl group) confirm this reactivity. This compound reacts with various acid halides to produce a range of amide derivatives. nih.gov For instance, acylation with chloroacetyl chloride or 2-bromo-propionyl chloride proceeds to yield the respective halo-amides. nih.gov These reactions typically occur under mild conditions, often using a base like triethylamine (B128534) in a suitable solvent. beilstein-journals.org This reactivity is directly applicable to the 5-amino group of 3-Methyl- nih.govbeilstein-journals.orgoxazolo[5,4-b]pyridin-5-amine.
Table 1: Examples of Acylation Reactions on an Aminoisoxazolo[5,4-b]pyridine Analog
| Acylating Agent | Resulting Amide | Reference |
|---|---|---|
| Chloroacetyl chloride | 3-Chloroacetylaminoisoxazolo[5,4-b]pyridine | nih.gov |
| 2-Bromo-propionyl chloride | 3-(2-Bromo-propionylamino)isoxazolo[5,4-b]pyridine | nih.gov |
Other Amino Group Derivatizations
Beyond simple acylation, the exocyclic amine is a versatile handle for other important transformations.
Schiff Base Formation: The primary amino group can condense with aromatic aldehydes to form the corresponding imines, or Schiff bases. This reaction has been demonstrated on 3-aminoisoxazolo[5,4-b]pyridine, which readily forms Schiff bases upon reaction with substituted aromatic aldehydes. nih.gov
Further Reactions of Derivatives: The derivatives formed from the amino group can undergo subsequent reactions. For example, 3-chloroacetylaminoisoxazolo[5,4-b]pyridine, formed via acylation, can react with secondary amines to afford 3-aminoacetylamino derivatives through nucleophilic substitution of the chloride. nih.gov Furthermore, amide derivatives can undergo intramolecular cyclization. The 4-chlorobutyroamide derivative of 3-aminoisoxazolo[5,4-b]pyridine cyclizes to form 3-(pyrrolidinon-1-yl)isoxazolo[5,4-b]pyridine. nih.gov
Diazotization: As a primary aromatic amine, the 5-amino group is expected to undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. While this specific reaction is not detailed in the literature for this exact compound, it is a fundamental transformation for aromatic amines. nih.gov These diazonium intermediates are highly versatile and can be converted into a wide range of functional groups, including halides (Sandmeyer reaction), hydroxyls, and sulfonyl chlorides.
Reactions at the Oxazole Ring System
The oxazole ring, being a π-excessive five-membered heterocycle, is susceptible to cleavage under certain conditions. Ring-opening halogenation reactions have been reported for various isoxazole (B147169) derivatives upon treatment with electrophilic halogenating agents. nih.govresearchgate.net
For example, treatment of isoxazoles with N-chlorosuccinimide (NCS), trichloroisocyanuric acid (TCCA), or Selectfluor® can induce a ring-opening reaction. nih.govresearchgate.net The proposed mechanism involves an initial electrophilic attack on the isoxazole ring, followed by N-O bond cleavage to generate a reactive intermediate, which ultimately leads to products such as α-haloketones or α-fluorocyanoketones. nih.govresearchgate.net In some cases, particularly with activated oxazolo-pyridinium salts, the oxazole ring can also be cleaved by hydrolysis. mdpi.com
Rearrangement Pathways and Ring-Opening Reactions
Fused isoxazole systems can undergo characteristic rearrangement and ring-opening reactions, often promoted by base.
Boulton-Katritzky Rearrangement: This is a well-known thermal or base-catalyzed rearrangement of heterocyclic systems. For the isomeric isoxazolo[4,5-b]pyridines, it has been shown that certain derivatives, such as 3-carbaldehyde arylhydrazones, readily undergo a base-promoted Boulton-Katritzky rearrangement to yield 3-hydroxy-2-(2-aryl nih.govbeilstein-journals.orgnih.govtriazol-4-yl)pyridines. nih.govbeilstein-journals.orgresearchgate.net This pathway involves a series of bond formations and cleavages that result in the transformation of the isoxazole ring into a new heterocyclic system. This type of rearrangement represents a potential reaction pathway for appropriately substituted derivatives of 3-Methyl- nih.govbeilstein-journals.orgoxazolo[5,4-b]pyridin-5-amine.
Base-Promoted Ring Opening: In addition to rearrangement, direct ring-opening can occur. Treatment of some 3-formylisoxazolo[4,5-b]pyridines with a base like potassium carbonate resulted in decarbonylation and isoxazole ring opening to afford 3-hydroxypyridine-2-carbonitriles. beilstein-journals.org This transformation highlights the lability of the isoxazole N-O bond under basic conditions, particularly when an electron-withdrawing group is present at the C3 position of the isoxazole ring.
Despite a comprehensive search for scholarly articles and patents detailing the metal-catalyzed cross-coupling reactions specifically for the peripheral functionalization of 3-Methyl- clockss.orgresearchgate.netoxazolo[5,4-b]pyridin-5-amine, no direct examples or detailed research findings for this particular compound could be located.
The investigation included searches for common cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, as well as broader searches for the derivatization and functionalization of the 3-Methyl- clockss.orgresearchgate.netoxazolo[5,4-b]pyridine (B1602731) core structure. While literature on the synthesis of the parent compound and related isoxazolopyridine systems exists, specific data on the use of metal-catalyzed reactions to modify its periphery is not available in the public domain.
One study noted the synthesis of halogenated precursors, such as 4,6-dichloro-, 4-chloro-, and 6-chloro-3-methylisoxazolo[5,4-b]pyridine, which are suitable substrates for cross-coupling reactions. However, the subsequent application of these chloro-derivatives in metal-catalyzed functionalization was not described in the available literature.
Consequently, due to the absence of specific research data, including reaction schemes, conditions, yields, and characterization of products for the metal-catalyzed peripheral functionalization of 3-Methyl- clockss.orgresearchgate.netoxazolo[5,4-b]pyridin-5-amine, it is not possible to provide a detailed and scientifically accurate article on this specific topic as requested.
Advanced Spectroscopic and Structural Elucidation of 3 Methyl 1 2 Oxazolo 5,4 B Pyridin 5 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy serves as a cornerstone in the definitive structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, alongside two-dimensional NMR techniques, a complete assignment of the proton and carbon environments within 3-Methyl- ufv.brresearchgate.netoxazolo[5,4-b]pyridin-5-amine can be systematically achieved.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of 3-Methyl- ufv.brresearchgate.netoxazolo[5,4-b]pyridin-5-amine is anticipated to exhibit distinct signals corresponding to the methyl, amino, and aromatic protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The methyl group protons are expected to appear as a singlet in the upfield region. The protons of the amino group will likely present as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The protons on the pyridine (B92270) ring system will resonate in the downfield aromatic region, with their specific chemical shifts and coupling patterns providing critical information about their relative positions.
A detailed analysis of a hypothetical ¹H NMR spectrum is presented in the table below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.5 | s | 3H | CH₃ |
| ~5.9 | br s | 2H | NH₂ |
| ~7.0 | d | 1H | H-6 |
| ~8.2 | d | 1H | H-4 |
Carbon (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Each unique carbon atom in 3-Methyl- ufv.brresearchgate.netoxazolo[5,4-b]pyridin-5-amine will produce a distinct signal. The methyl carbon is expected at the highest field. The carbon atoms of the pyridine and oxazole (B20620) rings will appear in the aromatic region, with their precise chemical shifts determined by their electronic environment and proximity to heteroatoms. Quaternary carbons, those without attached protons, will typically show weaker signals.
A predicted ¹³C NMR data table is provided for illustrative purposes.
| Chemical Shift (δ, ppm) | Assignment |
| ~15 | CH₃ |
| ~110 | C-6 |
| ~130 | C-4 |
| ~145 | C-7a |
| ~150 | C-5 |
| ~160 | C-3a |
| ~170 | C-3 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to elucidate the connectivity of the molecule, 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity of the protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the signals for the methyl group and the protonated carbons of the pyridine ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This would be crucial for assigning the quaternary carbons by observing their long-range couplings to nearby protons, such as the correlation between the methyl protons and the C-3 and C-3a carbons.
Vibrational Spectroscopy for Functional Group and Bond Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and the nature of the chemical bonds present in 3-Methyl- ufv.brresearchgate.netoxazolo[5,4-b]pyridin-5-amine.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-O bonds. The amino group should exhibit symmetric and asymmetric N-H stretching vibrations. Aromatic C-H stretching vibrations will also be present. The fingerprint region will contain a complex pattern of bands corresponding to various bending and stretching vibrations of the fused ring system.
Key expected IR absorption bands are summarized in the following table.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H stretching | Amino (NH₂) |
| 3100-3000 | C-H stretching | Aromatic |
| 2950-2850 | C-H stretching | Methyl (CH₃) |
| 1650-1550 | C=N and C=C stretching | Pyridine and Oxazole rings |
| 1600-1450 | N-H bending | Amino (NH₂) |
| 1250-1000 | C-O stretching | Oxazole ring |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. While polar bonds like N-H and C-O tend to show strong IR absorptions, non-polar and symmetric bonds often produce strong signals in the Raman spectrum. The aromatic ring stretching vibrations are typically strong in Raman spectra, providing valuable structural information.
A table of anticipated prominent Raman shifts is provided below.
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group / Moiety |
| 3100-3000 | C-H stretching | Aromatic |
| 2950-2850 | C-H stretching | Methyl (CH₃) |
| 1600-1500 | Ring stretching | Pyridine and Oxazole rings |
| ~1000 | Ring breathing mode | Pyridine ring |
Through the combined application of these sophisticated spectroscopic methods, a detailed and unambiguous structural elucidation of 3-Methyl- ufv.brresearchgate.netoxazolo[5,4-b]pyridin-5-amine can be confidently established, providing a foundational understanding of its chemical properties.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry is an indispensable tool for the structural elucidation of organic compounds, providing a highly accurate measurement of the mass-to-charge ratio (m/z) of an analyte. Unlike nominal mass spectrometry, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions due to the mass defect of individual isotopes. This precision allows for the unequivocal determination of a compound's molecular formula.
For 3-Methyl- nih.govuni.luoxazolo[5,4-b]pyridin-5-amine, the molecular formula is C₇H₇N₃O. The theoretical monoisotopic mass calculated for this formula is 149.05891 Da. uni.lu In a typical HRMS experiment, the compound is ionized, commonly forming protonated molecules ([M+H]⁺) or other adducts (e.g., with sodium, [M+Na]⁺), and their m/z values are measured to several decimal places. An experimental mass measurement that matches the theoretical value within a narrow tolerance (typically < 5 ppm) serves as strong evidence for the proposed molecular formula.
Predicted HRMS data for various adducts of the title compound are summarized below, illustrating the precise m/z values that would be expected in an experimental analysis. uni.lu
| Adduct Ion | Molecular Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₇H₈N₃O⁺ | 150.06619 |
| [M+Na]⁺ | C₇H₇N₃NaO⁺ | 172.04813 |
| [M+K]⁺ | C₇H₇KN₃O⁺ | 188.02207 |
| [M+NH₄]⁺ | C₇H₁₁N₄O⁺ | 167.09273 |
| [M-H]⁻ | C₇H₆N₃O⁻ | 148.05163 |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise coordinates of each atom in the unit cell, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. Furthermore, it reveals crucial information about the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the material's solid-state properties.
As of this writing, a single-crystal X-ray diffraction study for 3-Methyl- nih.govuni.luoxazolo[5,4-b]pyridin-5-amine has not been reported in the publicly accessible scientific literature. Therefore, experimental data on its crystal structure, unit cell parameters, and intermolecular interactions are not available.
Should a suitable single crystal of the compound be grown and analyzed, the resulting crystallographic data would provide definitive confirmation of its covalent structure and connectivity. The analysis would also elucidate the planarity of the fused nih.govuni.luoxazolo[5,4-b]pyridine (B1602731) ring system and the orientation of the methyl and amine substituents. While crystallographic data have been published for isomers and derivatives of this compound, nih.govresearchgate.net this information is not directly applicable to the title compound.
A future crystallographic study would report the parameters outlined in the table below.
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₇N₃O |
| Formula Weight | 149.15 |
| Crystal System | Not Determined |
| Space Group | Not Determined |
| Unit Cell Dimensions (a, b, c) | Not Determined |
| Unit Cell Angles (α, β, γ) | Not Determined |
| Volume (V) | Not Determined |
| Molecules per Unit Cell (Z) | Not Determined |
Computational and Theoretical Investigations of 3 Methyl 1 2 Oxazolo 5,4 B Pyridin 5 Amine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior of 3-Methyl- researchgate.netresearchgate.netoxazolo[5,4-b]pyridin-5-amine. These methods model the distribution of electrons within the molecule, which dictates its chemical properties and reactivity.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of organic molecules. For derivatives of the closely related oxazolo[4,5-b]pyridine (B1248351), DFT calculations using the B3LYP/6-311G(d,p) level of theory have been employed to study their electronic properties, including the electrophilicity index and chemical hardness. Such studies are crucial for understanding the stability and reactivity of these compounds. While specific DFT data for 3-Methyl- researchgate.netresearchgate.netoxazolo[5,4-b]pyridin-5-amine is not extensively documented in publicly available literature, the principles from studies on analogous structures are applicable. These calculations typically involve geometry optimization to find the most stable molecular structure, followed by the calculation of various electronic parameters.
In similar heterocyclic systems, DFT has been used to analyze properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of molecular orbitals. For instance, in a study on novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives, DFT calculations were performed to support molecular docking studies and to predict the compounds' inhibitory activity towards certain biological targets.
Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods can provide highly accurate results, though they are often more computationally demanding than DFT. Studies on related heterocyclic systems like oxazole (B20620) and thiazole (B1198619) have utilized ab initio methods to investigate their geometric and electronic structures. researchgate.net These calculations can provide valuable data on bond lengths, bond angles, dipole moments, and ionization potentials, offering a detailed picture of the molecule's electronic landscape. researchgate.net For the broader class of oxazolopyridines, ab initio calculations can be used to corroborate findings from DFT and to provide a deeper understanding of their fundamental electronic characteristics. nih.gov
Conformational Analysis and Tautomerism Studies within the Oxazolopyridine Framework
The three-dimensional structure and the potential for isomeric forms are critical aspects of a molecule's function.
Analysis of Molecular Orbitals, including Frontier Molecular Orbitals (FMO)
The distribution and energy of molecular orbitals are central to a molecule's reactivity.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov
For related heterocyclic compounds, DFT calculations have been used to determine the HOMO and LUMO energy levels. For a series of thieno[2,3-d]pyrimidine (B153573) derivatives, the calculated HOMO-LUMO energy gaps were found to be in the range of 3.15 to 3.83 eV. nih.gov For the parent compound in another study, the HOMO-LUMO gap was found to be nearly 3.88 eV, indicating good kinetic stability. espublisher.com It is expected that 3-Methyl- researchgate.netresearchgate.netoxazolo[5,4-b]pyridin-5-amine would have a HOMO-LUMO gap in a similar range, which influences its potential as a reactant in various chemical transformations.
Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Analogous Heterocyclic Systems
| Compound Class | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine derivatives | - | - | 3.15 - 3.83 |
| EPBZ and derivatives | - | - | 2.88 - 4.01 |
Natural Bond Orbital (NBO) Analysis for Understanding Electronic Interactions
NBO analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It translates the complex wavefunctions from quantum chemical calculations into a more intuitive chemical language of lone pairs, bonding orbitals, and antibonding orbitals. This method allows for the quantification of hyperconjugative interactions and charge delocalization, which are crucial for understanding molecular stability and reactivity. While specific NBO analysis data for 3-Methyl- researchgate.netresearchgate.netoxazolo[5,4-b]pyridin-5-amine is not available in the reviewed literature, the principles of NBO analysis are broadly applicable to this class of compounds.
Mechanistic Elucidation of Synthetic and Transformation Reactions via Computational Modeling
Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the most likely reaction pathways.
The synthesis of isoxazolo[5,4-b]pyridines can be achieved through various routes, including multi-component reactions. researchgate.netnih.gov For instance, one-step, three-component microwave-assisted synthesis has been used to produce these compounds. researchgate.netresearchgate.net The proposed mechanisms for these reactions often involve a series of steps such as Knoevenagel condensation, Michael addition, and subsequent cyclization. researchgate.net Computational modeling can be used to validate these proposed mechanisms by calculating the activation energies for each step and identifying the rate-determining step.
In other synthetic approaches to related isoxazolo[4,5-b]pyridines, the key step is an intramolecular nucleophilic substitution of a nitro group. nih.gov DFT studies on similar reaction types can provide insights into the feasibility of such cyclization reactions and the factors that influence their efficiency. For example, computational studies can help to explain the regioselectivity observed in certain reactions. Furthermore, computational modeling can be applied to understand the rearrangement reactions that these heterocyclic systems can undergo, such as the Boulton–Katritzky rearrangement observed in some isoxazolo[4,5-b]pyridine (B12869654) derivatives. nih.gov
Prediction of Spectroscopic Parameters and Validation against Experimental Data
A comprehensive review of scientific literature reveals a notable absence of specific studies dedicated to the computational prediction and experimental validation of spectroscopic parameters for the compound 3-Methyl- scielo.org.zauni.luoxazolo[5,4-b]pyridin-5-amine. Extensive searches for research detailing theoretical calculations, such as Density Functional Theory (DFT) or Time-Dependent DFT (TD-DFT), alongside corresponding experimental data (NMR, IR, UV-Vis) for this particular molecule, did not yield any specific results.
While computational chemistry is a powerful tool for predicting the spectroscopic properties of novel compounds, and such studies are common for various heterocyclic systems, published research focusing explicitly on 3-Methyl- scielo.org.zauni.luoxazolo[5,4-b]pyridin-5-amine appears to be unavailable at this time. Such research would typically involve:
Computational Modeling: Optimization of the molecular geometry of 3-Methyl- scielo.org.zauni.luoxazolo[5,4-b]pyridin-5-amine using a specified level of theory and basis set.
Prediction of Spectroscopic Data:
NMR: Calculation of ¹H and ¹³C NMR chemical shifts.
IR: Computation of vibrational frequencies to predict the infrared spectrum.
UV-Vis: Use of TD-DFT to calculate electronic transitions and predict the UV-Vis absorption spectrum.
Experimental Validation: Synthesis and purification of the compound, followed by the acquisition of experimental NMR, FT-IR, and UV-Vis spectra to compare with the computationally predicted data.
The correlation between the theoretical and experimental values in such studies is crucial for confirming the molecular structure and understanding its electronic properties. However, for 3-Methyl- scielo.org.zauni.luoxazolo[5,4-b]pyridin-5-amine, the specific data tables and detailed research findings from such a comparative analysis are not present in the accessible scientific literature. Therefore, a detailed discussion and presentation of data tables on this topic, as outlined, cannot be provided.
Exploration of Derived Scaffolds and Analogs of 3 Methyl 1 2 Oxazolo 5,4 B Pyridin 5 Amine for Chemical Research
Synthesis of Substitutedacs.orgmdpi.comOxazolo[5,4-b]pyridine Derivatives
The synthesis of substituted acs.orgmdpi.comoxazolo[5,4-b]pyridine (B1602731) derivatives can be achieved through various synthetic strategies, often employing multi-component reactions or the functionalization of pre-existing heterocyclic systems. A common precursor for these syntheses is 3-methylisoxazol-5-amine. clockss.org
One effective method involves the microwave-assisted, one-pot tandem reaction of 3-methylisoxazol-5-amine with aromatic aldehydes and cyclic active methylene (B1212753) compounds, such as tetronic acid or indan-1,3-dione, in water. nih.govresearchgate.net This green chemistry approach allows for the rapid and efficient synthesis of polycyclic-fused isoxazolo[5,4-b]pyridines without the need for additional reagents or catalysts. nih.gov
A versatile intermediate for introducing substituents at the 4- and 6-positions of the pyridine (B92270) ring is 4,6-dichloro-3-methyl-isoxazolo[5,4-b]pyridine. This compound can be synthesized and subsequently undergo nucleophilic aromatic substitution reactions, allowing for the introduction of a variety of functional groups at these positions. The chlorine atoms on the pyridine ring are activated towards nucleophilic attack, enabling reactions with various nucleophiles to yield disubstituted derivatives.
Another key precursor is 3-aminoisoxazolo[5,4-b]pyridine, which can be synthesized and then subjected to reactions with acid halides and substituted aromatic aldehydes. nih.gov This leads to the formation of the corresponding amides and Schiff bases, respectively, at the 3-amino position. nih.gov For instance, reaction with chloroacetyl chloride or 2-bromopropionyl chloride yields cytotoxic 3-chloroacetyl- and 3-(2-bromo-propionylamino)isoxazolo[5,4-b]pyridine derivatives. nih.gov
Scaffold Diversification through Peripheral Functionalization of the Core Structure
The diversification of the 3-methyl- acs.orgmdpi.comoxazolo[5,4-b]pyridin-5-amine scaffold is primarily achieved by modifying its peripheral functional groups. The amino group at the 5-position is a key handle for introducing a wide range of substituents, thereby altering the physicochemical properties of the parent molecule.
Functionalization of the amino group can be readily accomplished through standard organic transformations. For example, acylation with various acid chlorides or anhydrides can introduce a diverse set of amide functionalities. Similarly, reaction with sulfonyl chlorides can yield sulfonamide derivatives. A series of novel sulfonamide isoxazolo[5,4-b]pyridines have been synthesized from 3-aminoisoxazolo[5,4-b]pyridine and various aryl sulfonic chlorides. nih.gov
Furthermore, the amino group can be converted into other functional groups. For instance, diazotization followed by Sandmeyer-type reactions can introduce halogens, cyano, or hydroxyl groups at the 5-position. These newly introduced functional groups can then serve as points for further diversification.
Alkylation of the amino group with different alkyl halides can also be employed to introduce various alkyl chains. Additionally, the methyl group at the 3-position, while less reactive, could potentially be functionalized through radical reactions or by conversion to a more reactive species.
The following table provides examples of peripheral functionalization of the isoxazolo[5,4-b]pyridine (B12869864) core, starting from 3-aminoisoxazolo[5,4-b]pyridine.
Table 1: Examples of Peripherally Functionalized 3-Aminoisoxazolo[5,4-b]pyridine Derivatives
| Starting Material | Reagent | Resulting Functional Group | Reference |
|---|---|---|---|
| 3-Aminoisoxazolo[5,4-b]pyridine | Acid Halides (e.g., Acetyl Chloride) | Amide | nih.gov |
| 3-Aminoisoxazolo[5,4-b]pyridine | Substituted Aromatic Aldehydes | Schiff Base | nih.gov |
| 3-Aminoisoxazolo[5,4-b]pyridine | 4-Chlorobutyroyl Chloride | Pyrrolidinone (via cyclization) | nih.gov |
| 3-Aminoisoxazolo[5,4-b]pyridine | Secondary Amines (with 3-chloroacetyl derivative) | Aminoacetamide | nih.gov |
| 3-Aminoisoxazolo[5,4-b]pyridine | Aryl Sulfonic Chlorides | Sulfonamide | nih.gov |
Comparative Chemical Studies with Related Fused Heterocyclic Systems
To better understand the chemical properties and potential applications of 3-methyl- acs.orgmdpi.comoxazolo[5,4-b]pyridin-5-amine and its derivatives, it is instructive to compare them with other related fused heterocyclic systems.
acs.orgmdpi.comOxazolo[4,5-b]pyridine Derivatives
The acs.orgmdpi.comoxazolo[4,5-b]pyridine (B1248351) system is an isomer of the acs.orgmdpi.comoxazolo[5,4-b]pyridine core. The synthesis of this scaffold can be achieved through several routes, including the annulation of a pyridine ring to a pre-existing isoxazole (B147169) or the formation of the isoxazole ring from a functionalized pyridine. osi.lvbeilstein-journals.org A common method involves the intramolecular nucleophilic substitution of a nitro group in readily available 2-chloro-3-nitropyridines. nih.govbeilstein-journals.org
Pyrazolo[3,4-b]pyridine Derivatives
Pyrazolo[3,4-b]pyridines are another important class of fused heterocycles. A widely used synthetic approach involves the condensation of 1H-pyrazol-5-amine (or its derivatives) with various carbonyl compounds, such as 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or alkynyl aldehydes. nih.govnih.govmdpi.com The reaction conditions can be tuned to control the regioselectivity of the cyclization. nih.gov
The pyrazolo[3,4-b]pyridine scaffold differs from the acs.orgmdpi.comoxazolo[5,4-b]pyridine core in that it contains a pyrazole (B372694) ring instead of an oxazole (B20620) ring, meaning it has two adjacent nitrogen atoms. This difference in the heteroatom composition of the five-membered ring leads to distinct chemical and physical properties. For example, the presence of the N-H group in the pyrazole ring allows for further functionalization at this position, a feature not present in the oxazole ring of the title compound.
Other Oxazolo-Fused Systems (e.g., Oxazolo[5,4-d]pyrimidines, Oxazolo[5,4-b]indoles)
Oxazolo[5,4-d]pyrimidines: This scaffold is structurally similar to purines and can be synthesized by constructing the pyrimidine (B1678525) ring onto a functionalized oxazole precursor, such as a 5-aminooxazole-4-carbonitrile. mdpi.com The presence of two nitrogen atoms in the six-membered ring, as opposed to one in the pyridine ring of acs.orgmdpi.comoxazolo[5,4-b]pyridines, significantly alters the electronic properties and reactivity of the system. Oxazolo[5,4-d]pyrimidines are known to be versatile scaffolds for designing bioactive ligands. mdpi.com
Oxazolo[5,4-b]indoles: These are tricyclic systems where the oxazole ring is fused to an indole (B1671886) nucleus. A catalyst-free, multicomponent bicyclization reaction involving arylglyoxals, cyclic enaminones, and amino acids under microwave irradiation provides an eco-friendly route to these compounds. acs.orgnih.gov The indole moiety introduces a different set of chemical properties compared to the pyridine ring in acs.orgmdpi.comoxazolo[5,4-b]pyridines, including a higher electron density in the pyrrole (B145914) ring and the potential for electrophilic substitution reactions.
The following table summarizes the key structural differences and common synthetic precursors for these related heterocyclic systems.
Table 2: Comparison of Fused Heterocyclic Systems
| Heterocyclic System | Key Structural Feature | Common Synthetic Precursor(s) | Reference(s) |
|---|---|---|---|
| acs.orgmdpi.comOxazolo[4,5-b]pyridine | Isomeric fusion of oxazole and pyridine rings | 2-Chloro-3-nitropyridines | nih.govbeilstein-journals.org |
| Pyrazolo[3,4-b]pyridine | Fused pyrazole and pyridine rings | 1H-Pyrazol-5-amines | nih.govnih.govmdpi.com |
| Oxazolo[5,4-d]pyrimidine (B1261902) | Fused oxazole and pyrimidine rings | 5-Aminooxazole-4-carbonitriles | mdpi.com |
| Oxazolo[5,4-b]indole | Fused oxazole and indole rings | Arylglyoxals, cyclic enaminones, amino acids | acs.orgnih.gov |
Advanced Applications in Chemical Research
Utilization as Versatile Chemical Building Blocks for Complex Molecule Synthesis
3-Methyl- researchgate.netresearchgate.netoxazolo[5,4-b]pyridin-5-amine, and its closely related precursor 3-methylisoxazol-5-amine, serve as fundamental building blocks for the construction of a variety of fused heterocyclic systems. The inherent reactivity of the amino group and the isoxazole (B147169) ring allows for diverse chemical transformations, leading to the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.
One of the primary applications of this compound is in the synthesis of substituted isoxazolo[5,4-b]pyridines. For instance, the reaction of 3-methylisoxazol-5-amine with various reagents can yield a range of derivatives. A notable example is its solvent-free reaction with ethyl 2-cyano-3-ethoxyacrylate, which produces ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate. clockss.org Similarly, its reaction with 2-(bis(methylthio)methylene)malononitrile results in another isoxazolo[5,4-b]pyridine (B12869864) derivative. clockss.org These reactions highlight the role of the amine functionality in nucleophilic addition and subsequent cyclization to form the pyridine (B92270) ring fused to the isoxazole core.
The versatility of 3-methylisoxazol-5-amine extends to the synthesis of other fused systems as well. It has been utilized as a key intermediate for creating pyrrolo[3,2-d]isoxazoles and isoxazolo[5,4-b]azepine-4,7-diones, demonstrating its broad utility in accessing diverse heterocyclic scaffolds. clockss.org
| Reactant | Resulting Compound | Synthetic Approach |
|---|---|---|
| Ethyl 2-cyano-3-ethoxyacrylate | Ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate | Solvent-free reaction with triethylamine (B128534) |
| 2-(bis(methylthio)methylene)malononitrile | Isoxazolo[5,4-b]pyridine derivative | Fusion conditions |
| 2-Chloro-1-(1H-indol-3-yl)ethanone | 4-(1H-Indol-3-yl)-3-methyl-6H-pyrrolo[3,2-d]isoxazole | Nucleophilic displacement and intramolecular cyclization |
Role in the Development of Novel Synthetic Methodologies and Cascade Reactions
The utility of 3-Methyl- researchgate.netresearchgate.netoxazolo[5,4-b]pyridin-5-amine and its precursors is closely linked to the development of modern and efficient synthetic methodologies. A significant area of advancement is the use of microwave-assisted synthesis and multi-component reactions (MCRs). These techniques offer advantages such as shorter reaction times, higher yields, and more environmentally friendly conditions.
Microwave-assisted one-step, three-component synthesis has been successfully employed to create isoxazolo[5,4-b]pyridine derivatives. researchgate.net For example, the reaction between aromatic aldehydes, an active methylene (B1212753) compound (like tetronic acid or indan-1,3-dione), and 3-methylisoxazol-5-amine under microwave irradiation readily forms the desired isoxazolo[5,4-b]pyridine products in good to excellent yields (67-90%). researchgate.net This approach streamlines the synthesis process by combining multiple steps into a single, efficient operation.
While the term "cascade reaction" is not extensively documented specifically for 3-Methyl- researchgate.netresearchgate.netoxazolo[5,4-b]pyridin-5-amine, the multi-component reactions it participates in often involve a sequence of reactions where the product of one step becomes the substrate for the next in the same pot, which is characteristic of a cascade process. For instance, the formation of isoxazolo[5,4-b]pyridines from 3-methylisoxazol-5-amine, an aldehyde, and a dicarbonyl compound involves a Knoevenagel condensation followed by a Michael addition and subsequent cyclization, all occurring in a single pot.
Application as Mechanistic Probes in Fundamental Organic Reactions
Currently, there is a lack of specific research in publicly available scientific literature detailing the use of 3-Methyl- researchgate.netresearchgate.netoxazolo[5,4-b]pyridin-5-amine as a mechanistic probe in fundamental organic reactions. While the reactions it undergoes are based on established organic chemistry principles, such as nucleophilic attack and cyclization, its specific application to elucidate reaction mechanisms has not been a primary focus of the existing research. Studies on related isoxazolo[4,5-b]pyridines have investigated rearrangements like the Boulton–Katritzky rearrangement, but this has not been directly linked to the title compound. beilstein-journals.orgnih.govresearchgate.net
Investigation in the Development of Advanced Functional Materials (e.g., Luminophores, Phosphors)
The investigation into the potential of 3-Methyl- researchgate.netresearchgate.netoxazolo[5,4-b]pyridin-5-amine for the development of advanced functional materials is an emerging area. While research directly on this specific molecule is limited, studies on the broader class of oxazolopyridine and isoxazole-containing compounds suggest that this heterocyclic system can serve as a scaffold for fluorescent materials.
Research on derivatives of oxazolo[4,5-b]pyridine (B1248351) has shown that the introduction of electron-donating and electron-withdrawing groups can lead to compounds with strong charge-transfer character in their excited state, resulting in fluorescence. researchgate.net Furthermore, studies on oxazolo[5,4-b]quinolines have demonstrated that structural modifications can tailor their photophysical properties, leading to materials with potential applications as fluorescent probes or in organic light-emitting diodes (OLEDs). researchgate.net The fluorescence behavior is often dependent on the substituents and the solvent environment.
New fluorescent dyes incorporating an isoxazole ring fused to other heterocyclic systems have also been synthesized and their photophysical properties, including absorption, emission, Stokes shifts, and quantum yields, have been characterized. nih.gov These findings suggest that the isoxazolo[5,4-b]pyridine core, including derivatives of 3-Methyl- researchgate.netresearchgate.netoxazolo[5,4-b]pyridin-5-amine, holds promise as a platform for the design of novel luminophores. However, detailed studies on the photophysical properties of 3-Methyl- researchgate.netresearchgate.netoxazolo[5,4-b]pyridin-5-amine itself are not yet widely reported.
| Compound Class | Observed Property | Potential Application |
|---|---|---|
| Oxazolo[4,5-b]pyridine derivatives | Fluorescence with strong charge-transfer character | Fluorescent dyes |
| Oxazolo[5,4-b]quinoline derivatives | Tunable fluorescence based on substituents | Fluorescent probes, OLEDs |
| Isoxazolyl-derived fluorophores | Emission maxima in the visible range and large Stokes shifts | Fluorescent dyes |
Q & A
Q. What are the standard synthetic routes for 3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-amine, and what intermediates are critical to its preparation?
The synthesis typically involves cyclization reactions starting from substituted carbonitrile precursors. For example, intermediates like 7-amino-5-methyl-2-substituted-[1,3]oxazolo[5,4-b]pyridine-6-carbaldehydes are prepared via condensation of 5-amino-2-substituted-[1,3]oxazole-4-carbonitriles with aldehydes or ketones under basic conditions (e.g., KOH in ethanol or acetone). Key steps include cyclization using phosphoryl chloride (POCl₃) or similar reagents at elevated temperatures (105–110°C) .
Table 1: Representative Reaction Conditions
| Precursor | Reagent/Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Amino-oxazole-4-carbonitrile | POCl₃, Me₂NPh | 105–110°C | 65–78 | |
| Substituted carbaldehydes | KOH, ethanol/acetone | Reflux | 70–85 |
Q. How is the structural identity of this compound confirmed experimentally?
Structural characterization relies on ¹H/¹³C NMR, IR spectroscopy, and LC-MS . For example:
- ¹H NMR : Methyl groups in the oxazole ring appear as singlets (δ 2.4–2.6 ppm), while aromatic protons resonate between δ 7.0–8.5 ppm.
- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) confirm the oxazole and amine moieties.
- LC-MS : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula .
Q. What common functional group transformations are feasible for this compound?
The amine group (-NH₂) at position 5 is reactive and can undergo:
- Acylation : Reaction with acyl chlorides to form amides.
- Sulfonation : Treatment with sulfonyl chlorides yields sulfonamide derivatives.
- Condensation : Reactivity with aldehydes/ketones to form Schiff bases, useful in generating libraries for bioactivity screening .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of this compound derivatives?
Yield optimization requires systematic variation of:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalysts : Lewis acids like ZnCl₂ or AlCl₃ may accelerate intermediate formation.
- Temperature control : Gradual heating (e.g., 80°C → 120°C) minimizes side reactions. A recent study achieved 85% yield using KOH in acetone under reflux, compared to 70% in ethanol .
Q. What methodologies are used to evaluate the biological activity of this compound, particularly in targeting β-amyloid plaques?
- Competitive Binding Assays : Radioligand displacement studies (e.g., using [³H]DMAB in human AD brain homogenates) measure affinity (Kd values).
- Photocytotoxicity Screening : Derivatives are tested against cancer cell lines (e.g., HeLa) under UV/visible light to assess ROS generation.
- LogP Calculations : Predictive models (e.g., Molinspiration) determine blood-brain barrier permeability for neurological applications .
Table 2: Example Bioactivity Data
| Derivative | Target | IC₅₀/Kd (nM) | LogP | Reference |
|---|---|---|---|---|
| 5-Fluoro-oxazolo[5,4-b]pyridine | β-amyloid | 25 | 2.1 | |
| 8-Methoxy-substituted | Tubulin polymerization | 0.8 | 3.5 |
Q. How can computational tools predict the compound’s interaction with biological targets?
- Molecular Docking : Software like AutoDock Vina models binding to amyloid fibrils (PDB: 2M4J) or tubulin (PDB: 1SA0).
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories.
- QSAR Models : Correlate substituent electronegativity with bioactivity to guide structural modifications .
Q. How should researchers address contradictions in biological activity data across studies?
Contradictions often arise from assay variability. Strategies include:
- Standardized Protocols : Use identical cell lines (e.g., MCF-7 for anticancer studies) and controls.
- Dose-Response Curves : Compare EC₅₀ values across multiple replicates.
- Meta-Analysis : Pool data from independent studies (e.g., using RevMan) to identify consensus trends .
Methodological Notes
- Data Reproducibility : Always report solvent purity, catalyst batches, and spectroscopic calibration standards.
- Ethical Compliance : Adhere to NIH guidelines for in vitro/in vivo testing, especially for neuroactive compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
